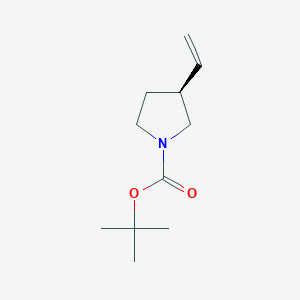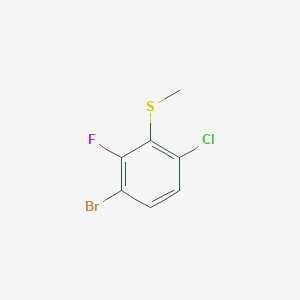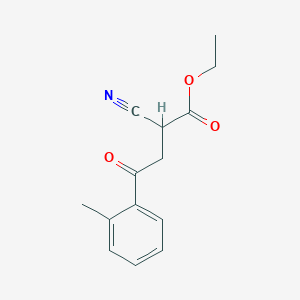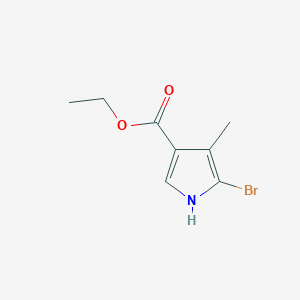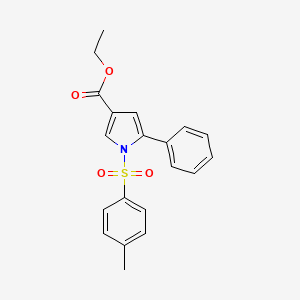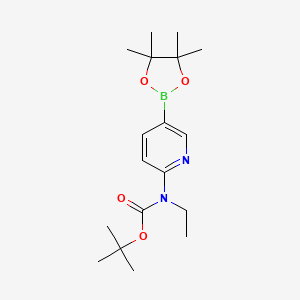
6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester is an organic compound used in the synthesis of other organic compounds . It belongs to the class of organoheterocyclic compounds known as dioxaborolanes .
Synthesis Analysis
This compound is used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular formula of this compound is C17H27BN2O4 . The IUPAC name is tert-butyl N-methyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate .Chemical Reactions Analysis
The compound is used in the synthesis of other organic compounds . In the context of Suzuki–Miyaura coupling, it participates in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The compound is a white to pale cream powder . Its molecular weight is 334.22 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Cross-Coupling Reactions
Boronic acid esters, such as 6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester, are pivotal in Suzuki cross-coupling reactions. These reactions are essential for creating complex organic molecules by forming carbon-carbon bonds between different aryl or vinyl boronates and aryl or vinyl halides or triflates. For example, iridium-catalyzed aromatic borylation allows for the quick access to various boronic esters, which can undergo Suzuki couplings with (hetero)aryl bromides to yield coupled products with high efficiency (Batool et al., 2016). This process demonstrates the utility of boronic esters in installing electron-withdrawing groups into organic compounds, hinting at similar applications for the compound .
Sensing Technologies
Boronic acid esters also find applications in sensing technologies, especially for carbohydrate detection. Luminescent iridium(III)-boronic acid complexes, for example, have been synthesized as potential sensors for carbohydrates. These complexes demonstrate the ability to form cyclic esters with simple sugars, such as glucose and fructose, indicating the role of boronic acid esters in developing sensitive and selective sensing platforms for biologically relevant molecules (Hashemzadeh et al., 2020).
Polymer Science and Material Chemistry
In material science and polymer chemistry, boronic acid esters are employed in the synthesis of polymers with specific end-functionalizations. The ability to manipulate the terminal groups of polymers through reactions involving boronic esters allows for the creation of materials with tailored properties. For instance, boronic acid end-functionalized polycaprolactone polymers synthesized through ring-opening polymerization using boronate ester-containing initiators can lead to diverse structural modifications at the polymer termini. Such advancements underscore the potential for using 6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester in developing novel polymeric materials with specific functionalities (Korich et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-ethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O4/c1-9-21(15(22)23-16(2,3)4)14-11-10-13(12-20-14)19-24-17(5,6)18(7,8)25-19/h10-12H,9H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTPKDBWIRXHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(CC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6334955.png)


